molecular formula C22H22N2O4S B14798852 N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide

N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide

Katalognummer: B14798852
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: DHEISSHIVUVLEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a sulfonamide group, a methoxyphenyl group, and a phenylpropanamide group, which contribute to its diverse chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Wirkmechanismus

The mechanism of action of N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its sulfonamide group, in particular, is known for its role in enhancing the compound’s solubility and reactivity .

Eigenschaften

Molekularformel

C22H22N2O4S

Molekulargewicht

410.5 g/mol

IUPAC-Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C22H22N2O4S/c1-28-20-12-8-19(9-13-20)24-29(26,27)21-14-10-18(11-15-21)23-22(25)16-7-17-5-3-2-4-6-17/h2-6,8-15,24H,7,16H2,1H3,(H,23,25)

InChI-Schlüssel

DHEISSHIVUVLEZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.